molecular formula C12H7F3N2O2 B7875286 2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid

2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid

Cat. No.: B7875286
M. Wt: 268.19 g/mol
InChI Key: NGSDWHCTYSGOKQ-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid typically involves the reaction of a trifluoromethyl-substituted benzene derivative with a pyrimidine precursor One common method includes the use of trifluoromethylbenzene as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the pyrimidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The pyrimidine ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: A similar compound with a trifluoromethyl group attached directly to the pyrimidine ring.

    3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid: A compound with the trifluoromethyl group attached to a different position on the phenyl ring.

Uniqueness

2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-3-1-2-7(4-9)10-16-5-8(6-17-10)11(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSDWHCTYSGOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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